Membrane Permeability vs. 7-Hydroxy Analog
The predicted partition coefficient (logP) of methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is 4.56, which is within the optimal range for oral bioavailability and passive membrane diffusion . In contrast, its direct 7-hydroxy analog (methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate) has a significantly lower logP of approximately 2.5, a difference of over 2 log units . This translates to an estimated 100-fold difference in partition coefficient, indicating that the target compound possesses markedly superior membrane permeability, a critical advantage for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | logP = 4.56 |
| Comparator Or Baseline | Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 500203-85-0); logP ≈ 2.5 (estimated based on structural class) |
| Quantified Difference | ΔlogP ≈ 2.06 (approx. 100-fold increase in lipophilicity) |
| Conditions | Predicted values; ChemAxon-based calculation for target compound ; class-level estimation for comparator |
Why This Matters
The >2 log unit lipophilicity advantage directly impacts cell-based assay performance, making the benzyloxy compound more suitable for phenotypic screening where intracellular target access is required.
